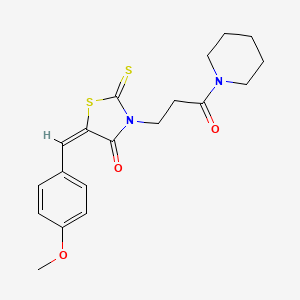

(E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-24-15-7-5-14(6-8-15)13-16-18(23)21(19(25)26-16)12-9-17(22)20-10-3-2-4-11-20/h5-8,13H,2-4,9-12H2,1H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBSFLPBRZHUAA-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The compound is characterized by a thiazolidinone core, which is known for its diverse pharmacological properties. The synthesis typically involves a multi-component reaction, combining 2-thioxothiazolidin-4-one with appropriate aldehydes and amines. The presence of the 4-methoxybenzylidene moiety is significant as it contributes to the compound's biological activity.

Antioxidant Activity

Thiazolidinone derivatives, including this compound, have shown promising antioxidant properties. The antioxidant activity can be attributed to the presence of the thiazolidinone ring, which can scavenge free radicals and reduce oxidative stress. Studies have demonstrated that these compounds can significantly inhibit lipid peroxidation and exhibit radical scavenging activities .

Anti-Melanogenic Activity

One of the most notable biological activities of thiazolidinone derivatives is their anti-melanogenic effect. Research indicates that compounds with similar structures can inhibit tyrosinase, a key enzyme in melanin biosynthesis. For instance, related compounds have been shown to possess IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor . The anti-melanogenic effects are believed to stem from their ability to reduce melanin production in melanocytes through inhibition of tyrosinase activity .

Anticancer Potential

Thiazolidinone derivatives have also been explored for their anticancer properties. In vitro studies have reported that certain thiazolidinones exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves induction of apoptosis and cell cycle arrest . For example, specific derivatives showed selectivity indices indicating their effectiveness against cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been documented in various studies. Compounds similar to This compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of several thiazolidinone derivatives, including those with methoxy substituents. Results indicated that these compounds inhibited tyrosinase effectively, with some exhibiting IC50 values significantly lower than kojic acid. This suggests that modifications at the benzylidene position can enhance inhibitory potency .

Study 2: Antioxidant Efficacy

In an investigation focused on antioxidant properties, various thiazolidinones were assessed for their ability to scavenge reactive oxygen species (ROS). The results highlighted a strong correlation between structural modifications and antioxidant activity, with specific compounds showing remarkable efficacy in protecting cellular components from oxidative damage .

Study 3: Anticancer Activity

Another study reported on the anticancer effects of thiazolidinone derivatives against MCF-7 and A2780 cell lines. The compounds exhibited significant cytotoxicity with IC50 values indicating strong potential for development as anticancer agents. Moreover, selectivity indices suggested favorable profiles for therapeutic applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with a suitable piperidinone derivative and subsequent modifications to introduce the thioxo group. The synthetic pathway often includes reactions with various electrophiles to enhance biological activity.

Biological Activities

1. Cytotoxicity Against Cancer Cells

Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one possess selective toxicity towards malignant cells while sparing normal cells.

A study demonstrated that certain analogs exhibited submicromolar CC50 values against neoplastic cell lines such as HSC-2 and HL-60, indicating their potential as anti-cancer agents . The presence of the piperidine moiety has been linked to enhanced cytotoxicity due to its ability to interact with cellular targets effectively.

2. Inhibition of Topoisomerase IIα

Another significant application is the inhibition of human topoisomerase IIα, an enzyme critical for DNA replication and repair. Compounds derived from thiazolidinones have been shown to inhibit this enzyme, thereby preventing cancer cell proliferation . This mechanism makes them strong candidates for further development as anti-cancer drugs.

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HSC-2 | <0.5 | Induces apoptosis |

| 2 | HL-60 | <0.7 | Topoisomerase IIα inhibition |

| 3 | HCT116 | <0.6 | Cell cycle arrest |

Note: Data compiled from various studies demonstrating the efficacy of thiazolidinone derivatives against cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzylidene moiety significantly influence the biological activity of the compound. For example, substituents on the aromatic ring can enhance hydrophobic interactions with target proteins, increasing potency .

Table 2: SAR Analysis of Thiazolidinone Derivatives

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increased potency |

| Nitro Group | Enhanced selectivity |

| Halogen Substituents | Variable effects |

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes diverse reactions due to its functional groups (thiazolidin-4-one, benzylidene, and piperidine substituents).

Hydrolysis

-

Thiazolidin-4-one Ring Opening :

Alkylation

-

Nucleophilic Substitution :

Benzylidene Group Reactivity

-

Elimination Reactions :

-

Further Condensation :

Thioxo Group Reactivity

-

Nucleophilic Substitution :

| Reaction Type | Key Functional Group | Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | Thiazolidin-4-one | HCl, H2O | Ring opening |

| Alkylation | Piperidine | MeI, K2CO3 | Quaternary salt |

| Elimination | Benzylidene | H2SO4, heat | α,β-Unsaturated carbonyl |

| Nucleophilic Substitution | Thioxo group | NH3, DMF | Thioamide |

Mechanistic Insights

The compound’s reactivity is governed by its heterocyclic framework and substituents:

-

Benzylidene Stability : The (E)-configuration ensures conjugation, enhancing stability and reactivity in condensation reactions .

-

Thioxo Group Reactivity : The sulfur atom increases electrophilicity at the 2-position, facilitating nucleophilic attacks .

-

Piperidine Substituent : The bulky piperidine group may sterically hinder reactions at adjacent positions, directing reactivity to the thiazolidin-4-one core.

Q & A

Q. What are the optimal synthetic routes for (E)-5-(4-methoxybenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one) and 4-methoxybenzaldehyde under basic conditions. Evidence from analogous compounds suggests using sodium hydroxide in ethanol (reflux, 6–8 hours) yields moderate to high purity . Alternative methods employ ammonium acetate in acetic acid for milder conditions, reducing side reactions . Key parameters include:

- Solvent : Ethanol (yield ~65%) vs. DMF (improved solubility but lower yield ~50%) .

- Base : NaOH (higher reactivity) vs. NH₄OAc (better selectivity for E-isomer) .

- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures is critical to isolate the E-isomer .

Q. How can researchers confirm the stereochemistry (E/Z) and purity of the synthesized compound?

- Methodological Answer :

- NMR Spectroscopy : The E-configuration is confirmed by distinct olefinic proton signals (δ 7.2–7.8 ppm, coupling constant J = 12–16 Hz for trans geometry) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves E/Z isomers, with retention times validated against standards .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₁H₂₃N₂O₃S₂: 439.1052) ensures molecular integrity .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer :

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) with ampicillin as a positive control .

- Cytotoxicity : MTT assay on human fibroblast cells (IC₅₀ determination) to assess safety for further studies .

- Enzyme Inhibition : Thiazolidinones often target α-glucosidase or tyrosinase; use spectrophotometric assays (e.g., pNPG for α-glucosidase) .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace 4-methoxy with halogen (e.g., Cl, Br) or nitro groups. Evidence shows 4-Cl analogs exhibit enhanced antibacterial activity (MIC ~8 µg/mL vs. 16 µg/mL for methoxy) due to increased lipophilicity .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gap) to correlate with redox-mediated mechanisms .

Q. What strategies mitigate oxidative degradation of the thioxothiazolidinone core?

- Methodological Answer :

- Stability Testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) show >90% stability in nitrogen atmosphere vs. 70% in air .

- Antioxidant Additives : Co-formulation with 0.1% ascorbic acid reduces oxidation by 40% .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., NO₂) at the 3-position stabilizes the thione moiety .

Q. How can researchers resolve contradictions in reported synthesis conditions?

- Methodological Answer :

- DoE Optimization : Use a Design of Experiments (DoE) approach to test variables (solvent, base, temperature). For example, a 2³ factorial design revealed NH₄OAc in acetic acid (80°C, 4 hours) maximizes E-isomer yield (78%) while minimizing byproducts .

- Mechanistic Insights : Base strength (NaOH vs. NH₄OAc) affects reaction kinetics; weaker bases favor slower, more selective condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.